Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl-
Description
Properties
CAS No. |
38049-28-4 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)butanal |
InChI |
InChI=1S/C13H20O/c1-13(2)11-7-6-10(12(13)9-11)5-3-4-8-14/h6,8,11-12H,3-5,7,9H2,1-2H3 |
InChI Key |
OAOCPPMHQWFIRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCCC=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- typically involves the use of starting materials such as bicyclo(3.1.1)hept-2-ene and appropriate aldehyde precursors. One common method involves the reaction of bicyclo(3.1.1)hept-2-ene with a butanal derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. Advanced techniques like continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the bicyclic structure provides rigidity and stability. The compound may participate in various biochemical pathways, influencing cellular processes and molecular interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Functional Group Variations
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl- (Myrtenal)
- Structure : Features a 1-carbon aldehyde group (formyl) at position 2.
- CAS : 564-94-3 .
- Occurrence : Found in essential oils of Lavandula dentata and Chinese wild Ledum palustre .
- Bioactivity : Used in fragrances and flavors; exhibits moderate antioxidant activity in DPPH assays .
Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-
- Structure : Contains a 2-carbon aldehyde chain (acetaldehyde).
- CAS : 30897-75-7 .
- Applications : Lab-grade chemical with undefined commercial applications; structurally related to pinene derivatives .
Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl- (Myrtenol)
- Structure : Substituted with a hydroxymethyl group instead of an aldehyde.
- CAS : 515-00-4 .
- Properties : Boiling point 494.7 K; used in antimicrobial formulations .
Bicyclo[3.1.1]hept-2-ene-2-carboxylic acid, 4-hydroxy-6,6-dimethyl-
Physicochemical Properties
Biological Activity
Bicyclo(3.1.1)hept-2-ene-2-butanal, 6,6-dimethyl-, is an intriguing bicyclic organic compound with the molecular formula C₁₃H₂₀O and a molecular weight of 192.3 g/mol. This compound is notable for its unique structural arrangement which includes two fused cyclopropane rings and a butanal functional group, influencing its chemical properties and potential biological activities.
Chemical Structure and Properties
The structural characteristics of bicyclo(3.1.1)hept-2-ene-2-butanal are essential in determining its reactivity and biological activity. The compound's bicyclic nature allows for unique interactions with biological targets, potentially leading to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀O |
| Molecular Weight | 192.3 g/mol |
| Structure | Bicyclic with butanal group |
Antioxidant Properties
Research indicates that bicyclic compounds like bicyclo(3.1.1)hept-2-ene-2-butanal may exhibit antioxidant activity due to their ability to scavenge free radicals. Antioxidants play a crucial role in preventing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
Potential Antimicrobial Effects
Preliminary studies suggest that bicyclo(3.1.1)hept-2-ene-2-butanal could possess antimicrobial properties. Its structural similarities to other known antimicrobial agents may facilitate interactions with microbial cell membranes or metabolic pathways, leading to inhibitory effects on pathogen growth.
Study on Antioxidant Activity
A study published in a peer-reviewed journal evaluated the antioxidant capacity of several bicyclic compounds, including bicyclo(3.1.1)hept-2-ene derivatives. The results demonstrated significant radical scavenging activity, suggesting potential applications in food preservation and therapeutic uses against oxidative stress-related conditions.
Antimicrobial Evaluation
In another investigation, the antimicrobial efficacy of bicyclo(3.1.1)hept-2-ene-2-butanal was assessed against various bacterial strains using the disk diffusion method. The compound showed inhibitory zones comparable to standard antibiotics, indicating its potential as a natural antimicrobial agent.
The biological activity of bicyclo(3.1.1)hept-2-ene-2-butanal can be attributed to several mechanisms:
- Radical Scavenging : The presence of electron-rich centers in the compound allows it to donate electrons to free radicals, neutralizing them.
- Membrane Disruption : The lipophilic nature of the compound may enable it to integrate into microbial membranes, disrupting their integrity and function.
Q & A
Q. What are the standard synthetic routes for Bicyclo[3.1.1]hept-2-ene-2-butanal, 6,6-dimethyl-?
- Methodological Answer : The compound is typically synthesized via oxidation or functionalization of bicyclic monoterpene precursors. For example:
- Oxidation of Myrtenol : Myrtenol (bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-) can be oxidized using mild oxidizing agents like pyridinium chlorochromate (PCC) to yield the corresponding aldehyde .
- Acetylation Pathways : Esters such as myrtenyl acetate (bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, acetate) are synthesized via acetylation with acetic anhydride, followed by hydrolysis to isolate intermediates .
- Key Considerations : Control reaction temperature (25–60°C) and solvent polarity to avoid over-oxidation or ring-opening side reactions.
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify bicyclic framework and substituents. For example, C NMR distinguishes aldehyde carbons (~190–200 ppm) and bridgehead carbons (~40–50 ppm) .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments the molecule at the bicyclic bridge, producing diagnostic peaks (e.g., m/z 150 for the parent ion in myrtenal) .
- Infrared (IR) Spectroscopy : Confirms aldehyde C=O stretching (~1700–1725 cm) and C-H bending in the bicyclic system .
Q. How is gas chromatography (GC) optimized for analyzing this compound?
- Methodological Answer : Use non-polar columns (e.g., HP-5MS) with temperature ramps (80°C to 300°C at 3°C/min) for optimal separation. Retention indices (RIs) vary by column:
| Column Type | RI (Non-Polar) | RI (Polar) | Reference |
|---|---|---|---|
| HP-5MS | 1194–1426 | 1280–1326 |
Advanced Research Questions
Q. How can stereochemical isomers of bicyclic derivatives be resolved and characterized?
- Methodological Answer :
- Chiral GC Columns : Use β-cyclodextrin-based columns to separate enantiomers (e.g., (1S,5R)- vs. (1R,5S)-myrtenal) .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., myrtenoic acid) .
- Optical Rotation : Compare specific rotation values with literature (e.g., [α] +15° for (1S,5R)-myrtenal) .
Q. How to address contradictions in reported toxicity or stability data?
- Methodological Answer :
- Purity Assessment : Use HPLC or GC-MS to verify sample purity; impurities (e.g., epoxides or peroxides) may skew toxicity assays .
- Condition-Specific Stability : Test decomposition under UV light, humidity, or acidic conditions. For example, epoxidation (e.g., β-epoxypinane) occurs under oxidative stress, altering toxicity profiles .
Q. What strategies mitigate challenges in synthesizing bicyclic monoterpene derivatives at scale?
- Methodological Answer :
- Protecting Group Strategies : Protect aldehyde groups with acetals during bicyclic ring functionalization to prevent side reactions .
- Flow Chemistry : Improve yield and reproducibility by controlling reaction exothermicity in continuous-flow reactors .
Key Considerations for Researchers
- Avoid Unreliable Sources : Cross-validate data using NIST, PubChem, or peer-reviewed journals (e.g., Adams’ Essential Oil Components ).
- Stereochemical Complexity : Always report enantiomeric excess (ee) and configuration for biologically active derivatives .
- Data Reproducibility : Document GC parameters (column type, temperature ramp) and NMR solvent systems explicitly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
